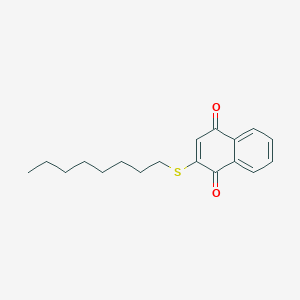
2-(Octylsulfanyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octylsulfanyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of an octylsulfanyl group attached to the naphthalene ring, specifically at the 2-position, and a quinone moiety at the 1,4-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylsulfanyl)naphthalene-1,4-dione typically involves the introduction of the octylsulfanyl group to the naphthoquinone core. One common method is the nucleophilic substitution reaction where an octylthiol reacts with 2-bromo-1,4-naphthoquinone under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Octylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield 2-(Octylsulfanyl)naphthalene-1,4-diol.
科学的研究の応用
2-(Octylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Octylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound without the octylsulfanyl group.
2-(Methylsulfanyl)naphthalene-1,4-dione: A similar compound with a methylsulfanyl group instead of an octylsulfanyl group.
2-(Octylsulfanyl)benzoquinone: A related compound with a benzoquinone core instead of a naphthoquinone core.
Uniqueness
2-(Octylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the long octylsulfanyl chain, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other naphthoquinones and potentially useful in applications where these properties are advantageous.
特性
CAS番号 |
89478-14-8 |
|---|---|
分子式 |
C18H22O2S |
分子量 |
302.4 g/mol |
IUPAC名 |
2-octylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2S/c1-2-3-4-5-6-9-12-21-17-13-16(19)14-10-7-8-11-15(14)18(17)20/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChIキー |
WCNSNPPKUQKLNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
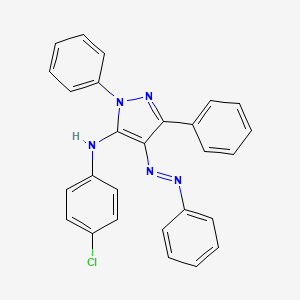
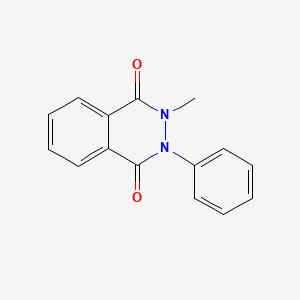
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
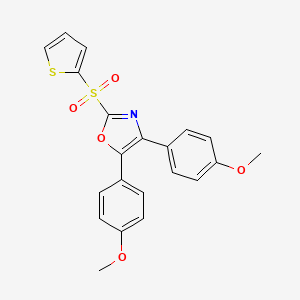
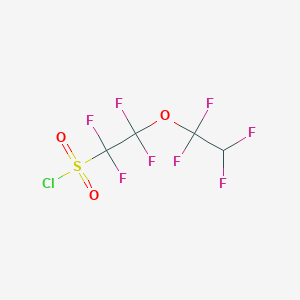

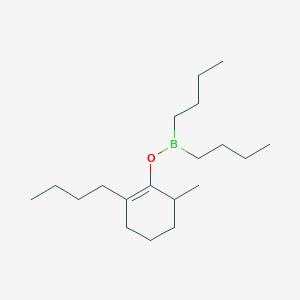
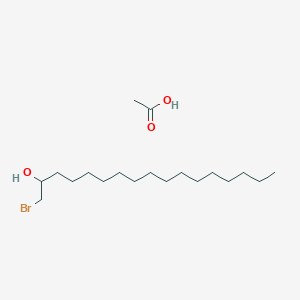
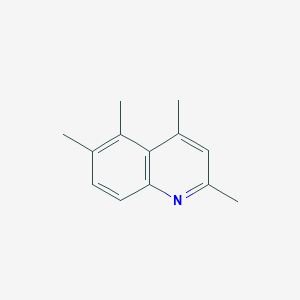
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
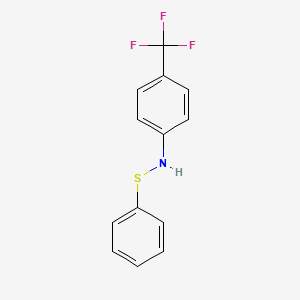
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
